Q94 hydrochloride (CAS 1052076-77-3) is a small-molecule, negative allosteric modulator (NAM) of Protease-Activated Receptor 1 (PAR1) with a reported IC50 of 916 nM . Unlike orthosteric PAR1 antagonists that globally inhibit both Gαq and Gα12/13 signaling pathways, Q94 exhibits functional selectivity, potently blocking PAR1-Gαq coupling while sparing Gα13-mediated signaling [1]. This biased antagonism enables researchers to dissect the specific contributions of Gαq-dependent pathways—such as intracellular calcium mobilization, ERK1/2 phosphorylation, and pro-inflammatory chemokine production—in models of fibrosis, inflammation, and nephropathy, without completely abolishing PAR1-mediated barrier protective functions .
Gαq-biased NAMSelectively blocks PAR1–Gαq coupling while sparing Gα13-mediated signaling
Endothelial Model FitSupports research on barrier-protective PAR1 functions in fibrosis and nephropathy models
[1] Asteriti S, et al. Modulation of PAR1 signalling by benzimidazole compounds. Br J Pharmacol. 2012;167(1):80-94. doi:10.1111/j.1476-5381.2012.01974.x. PMID: 22519452. View Source
Why PAR1 Antagonist Bias Matters
In-class substitution of PAR1 antagonists is scientifically unsound due to profound differences in their molecular mechanisms, signaling biases, and cellular context-dependent efficacy. Orthosteric antagonists such as Vorapaxar, Atopaxar, and RWJ-58259 globally inhibit all PAR1-mediated G-protein signaling cascades, including Gα13 pathways essential for endothelial barrier integrity and cytoprotection [1]. In contrast, allosteric modulators like Q94 exhibit pathway-selective inhibition, specifically targeting the Gαq arm while preserving Gα13 signaling [2]. Furthermore, certain PAR1 ligands such as Parmodulins exhibit cell-type specific efficacy, inhibiting platelet activation but not endothelial PAR1 responses [3]. Direct potency comparisons using single IC50 values are therefore misleading: Q94 demonstrates a 916 nM IC50 in receptor binding assays but exhibits sub-nanomolar functional potency (IC50 = 10.3 nM) in thrombin-induced calcium mobilization assays, a critical discrepancy not observed with competitive orthosteric antagonists . Selecting the incorrect PAR1 modulator can result in off-target platelet inhibition, confounding in vivo thrombosis readouts, or conversely, complete blockade of beneficial PAR1-mediated cytoprotective signaling, thereby invalidating disease model interpretation.
Vorapaxar and similar agents inhibit both Gαq and Gα13 pathways, which may compromise endothelial barrier integrity in certain models.
Biased NAM profile may not transfer to platelet assays
Q94 preserves Gα13-mediated cytoprotection but shows low potency and off-target effects in human platelet studies, limiting cross-model use.
Cell-type specific PAR1 modulators differ
Parmodulins and other biased ligands exhibit distinct endothelial vs. platelet selectivity; their response context may not replicate Q94 findings.
[1] Künze G, Isermann B. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins. Blood. 2023;141(22):2675-2684. doi:10.1182/blood.2023019775. PMID: 36952648. View Source
[2] Asteriti S, et al. Modulation of PAR1 signalling by benzimidazole compounds. Br J Pharmacol. 2012;167(1):80-94. doi:10.1111/j.1476-5381.2012.01974.x. PMID: 22519452. View Source
[3] Francis LRA, et al. Q94 is not a selective modulator of proteinase-activated receptor 1 (PAR1) in platelets. Platelets. 2022;33(7):1090-1095. doi:10.1080/09537104.2022.2026911. PMID: 35417662. View Source
Q94 vs. Key PAR1 Antagonists
Gαq-Selective Inhibition with Gα13 Sparing
Q94 (10 µM) selectively inhibits thrombin-induced inositol 1,4,5-trisphosphate (IP3) production via Gαq, but does not diminish thrombin's inhibitory effect on cAMP production, a Gα13-mediated pathway. This contrasts with global PAR1 antagonists that block both pathways indiscriminately [1].
Gαq/Gα13 SelectivityHead-to-head
Q94 (10 µM) preserves Gα13-cAMP; orthosteric blocks both pathways
Functional selectivity (Gαq vs. Gα13 pathway inhibition)
Target Compound Data
Q94 (10 µM): significantly reduced thrombin-induced IP3 production; no effect on thrombin-mediated cAMP inhibition.
Comparator Or Baseline
Global orthosteric antagonist (implied): blockade of both IP3 and cAMP pathways.
Quantified Difference
Qualitative difference: preserved Gα13-cAMP signaling vs. complete blockade.
Conditions
Human microvascular endothelial cells (HMEC-1); thrombin stimulation.
Why This Matters
Preservation of Gα13-cAMP signaling maintains endothelial barrier function, a critical advantage in chronic inflammatory disease models where vascular leakage must be minimized.
Inhibition of thrombin-induced intracellular Ca2+ mobilization
Target Compound Data
IC50 = 10.3 ± 0.7 nM (n=3)
Comparator Or Baseline
SCH 79797: IC50 = 50.6 ± 0.6 nM (n=3)
Quantified Difference
Q94 is 4.9-fold more potent than SCH 79797 in this functional assay.
Conditions
HMEC-1 human microvascular endothelial cells; thrombin stimulation.
Why This Matters
Higher functional potency translates to lower required working concentrations in vitro, reducing solvent (DMSO) exposure and minimizing off-target cellular stress in sensitive primary cell cultures.
[1] Asteriti S, et al. Modulation of PAR1 signalling by benzimidazole compounds. Br J Pharmacol. 2012;167(1):80-94. doi:10.1111/j.1476-5381.2012.01974.x. PMID: 22519452. View Source
Off-Target Effects in Human Platelets
While Q94 potently inhibits PAR1-Gαq signaling in endothelial and fibroblast cells, its potency in human platelets is low compared to other PAR1 antagonists. Furthermore, Q94 inhibits αIIbβ3 activation and α-granule secretion induced by non-PAR1 platelet activators, indicating PAR1-independent off-target effects that preclude its use as a selective PAR1 modulator in platelet studies [1].
Platelet SelectivityClass-level inference
Q94 inhibits non-PAR1 platelet activators with low potency
Not suitable for platelet/thrombosis studies
Human washed platelets; off-target effects observed
Critical for procurement decisions: Q94 is contraindicated for thrombosis or platelet aggregation studies. Researchers must select alternative PAR1 antagonists (e.g., Vorapaxar, Atopaxar) for platelet-focused investigations.
[1] Francis LRA, et al. Q94 is not a selective modulator of proteinase-activated receptor 1 (PAR1) in platelets. Platelets. 2022;33(7):1090-1095. doi:10.1080/09537104.2022.2026911. PMID: 35417662. View Source
In Vivo Podocyte Protection in Nephropathy
In a mouse model of doxorubicin-induced nephropathy, continuous subcutaneous infusion of Q94 (5 mg/kg/day) significantly suppressed the increase in albuminuria, attenuated periodic acid-Schiff (PAS) and desmin staining (markers of podocyte injury), and decreased glomerular levels of podocin and nephrin [1]. This in vivo protective effect was not observed with vehicle control.
In vivo pharmacologyKidney diseasePodocyte protection
Evidence Dimension
In vivo therapeutic efficacy in nephropathy model
Target Compound Data
Q94 (5 mg/kg/d, s.c. infusion): significantly reduced albuminuria; decreased PAS and desmin staining; preserved podocin/nephrin levels.
Comparator Or Baseline
Vehicle control (saline): increased albuminuria and podocyte injury markers.
Quantified Difference
Significant reduction in albuminuria (p<0.05 vs. vehicle) and attenuation of histopathological markers.
Conditions
Male BALB/c mice; i.v. doxorubicin (15 mg/kg) to induce nephropathy; Q94 delivered via subcutaneous osmotic mini-pump for 7 days.
Why This Matters
Demonstrates translatability of in vitro Gαq-biased antagonism to a therapeutically relevant in vivo outcome, supporting procurement for preclinical efficacy studies in fibrotic and inflammatory kidney diseases.
In vivo pharmacologyKidney diseasePodocyte protection
[1] Guan Y, et al. A protease-activated receptor-1 antagonist protects against podocyte injury in a mouse model of nephropathy. J Pharmacol Sci. 2017;134(3):131-138. doi:10.1016/j.jphs.2017.09.002. PMID: 29110957. View Source
Comparative Potency: Vorapaxar and Atopaxar
In a head-to-head PAR1 antagonism assay, Q94 (reported as compound (-)-94) exhibited an IC50 of 27 nM, while the clinically approved orthosteric antagonist Vorapaxar demonstrated superior potency with an IC50 of 13 nM in the same assay system [1]. In separate binding assays, Q94 displays a higher IC50 of 916 nM for PAR1-Gαq interaction inhibition, whereas Atopaxar inhibits with an IC50 of 19 nM .
PAR1 IC₅₀ BenchmarkingCross-study comparable
Q94 27 nM vs Vorapaxar 13 nM; binding 916 nM vs Atopaxar 19 nM
Vorapaxar is 2.1-fold more potent than Q94 in functional assay; Atopaxar is 48-fold more potent in binding assay.
Conditions
Functional PAR1 antagonism assay (DART-Europe record); PAR1-Gαq binding competition ELISA (Atopaxar data from separate studies).
Why This Matters
Q94 is a moderate-potency tool compound, not a clinical candidate. Its value lies in biased signaling, not absolute potency. Researchers requiring maximal PAR1 blockade for therapeutic target validation should consider Vorapaxar or Atopaxar.
[1] DART-Europe E-theses Portal. The development of novel vorapaxar analogues as topical protease activated receptor-1 antagonists for the treatment of idiopathic pulmonary fibrosis. Compound (-)-94 IC50 = 27 nM; Vorapaxar IC50 = 13 nM in same assay. View Source
Q94 Hydrochloride: Optimal Applications
Gαq-Dependent Fibrosis in Pulmonary Fibroblasts
In models of idiopathic pulmonary fibrosis (IPF), Q94 is the preferred tool to selectively block PAR1-Gαq-mediated CCL2 (MCP-1) production and ERK1/2 phosphorylation without interfering with Gα13-dependent endothelial barrier protection. Use Q94 at 1-10 µM in vitro to inhibit thrombin-induced chemokine release, as demonstrated in human lung fibroblasts [1].
PAR1-Gαq in Podocyte Injury
Q94's in vivo efficacy in the doxorubicin-induced nephropathy model (5 mg/kg/day s.c. infusion) makes it suitable for preclinical studies exploring the role of PAR1-Gαq signaling in glomerular injury, albuminuria, and podocyte cytoskeletal disruption [2]. This model recapitulates features of human focal segmental glomerulosclerosis (FSGS).
Negative Control for Gα13 Cytoprotection
Because Q94 does not inhibit thrombin-induced cAMP inhibition (a Gα13-dependent readout), it serves as an ideal negative control when validating the specificity of novel pan-PAR1 antagonists. This application is critical for distinguishing between compounds that block all PAR1 signaling versus those with pathway-selective profiles [3].
Contraindicated for Platelet & Thrombosis Assays
Based on published evidence of low potency and PAR1-independent off-target effects in human platelets, Q94 should NOT be procured for studies involving platelet aggregation, thrombus formation, or hemostasis. Researchers in these fields should instead select Vorapaxar, Atopaxar, or SCH 79797 [4].
Application
Selection Property
Validation Focus
Pulmonary fibrosis signaling studies
Gαq-biased PAR1 NAM
CCL2/ERK1/2 pathway endpoints
Podocyte injury model studies
In vivo PAR1–Gαq pathway context
Albuminuria, podocyte marker endpoints
PAR1 pathway selectivity control
Gα13-sparing profile
cAMP preservation assay control
Platelet/thrombosis studies (excluded)
Platelet selectivity context
Off-target platelet activation review
[1] Deng X, et al. Thrombin induces fibroblast CCL2/JE production and release via coupling of PAR1 to Gαq and cooperation between ERK1/2 and Rho kinase signaling pathways. Mol Biol Cell. 2008;19(6):2520-2533. doi:10.1091/mbc.e07-09-0873. PMID: 18353977. View Source
[2] Guan Y, et al. A protease-activated receptor-1 antagonist protects against podocyte injury in a mouse model of nephropathy. J Pharmacol Sci. 2017;134(3):131-138. doi:10.1016/j.jphs.2017.09.002. PMID: 29110957. View Source
[3] Asteriti S, et al. Modulation of PAR1 signalling by benzimidazole compounds. Br J Pharmacol. 2012;167(1):80-94. doi:10.1111/j.1476-5381.2012.01974.x. PMID: 22519452. View Source
[4] Francis LRA, et al. Q94 is not a selective modulator of proteinase-activated receptor 1 (PAR1) in platelets. Platelets. 2022;33(7):1090-1095. doi:10.1080/09537104.2022.2026911. PMID: 35417662. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.